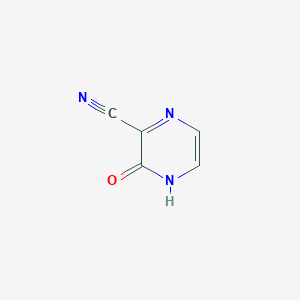

3-Hydroxypyrazine-2-carbonitrile

Description

Properties

IUPAC Name |

2-oxo-1H-pyrazine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3O/c6-3-4-5(9)8-2-1-7-4/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDCUCJMNMLUNLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=O)N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90512809 | |

| Record name | 3-Oxo-3,4-dihydropyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81411-78-1 | |

| Record name | 3-Oxo-3,4-dihydropyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Representative Preparation Methodologies

Multi-step Synthesis via Halogenated Intermediates

One of the well-documented routes starts from 3-aminopyrazine-2-carboxylic acid and proceeds through halogenation, nitrile formation, and hydroxylation steps. This method involves:

- Fischer esterification of 3-aminopyrazine-2-carboxylic acid

- Bromination at the 6-position using N-bromosuccinimide (NBS)

- Diazotization hydrolysis to introduce the hydroxyl group at position 3

- Chlorination and dehydration to form the 3,6-dichloropyrazine-2-carbonitrile intermediate

- Fluorination and subsequent hydrolysis/hydroxylation to yield the 3-hydroxypyrazine-2-carbonitrile

This approach has been optimized for better yields and purity by modifying chlorination-dehydration steps and combining some reactions into one-pot procedures to improve efficiency.

Direct Cyclization Using 2-Aminomalonamide and Glyoxal

Another practical approach involves the condensation of 2-aminomalonamide with glyoxal under alkaline conditions:

- Sodium hydroxide aqueous solution is cooled to -10°C

- 2-Aminomalonamide is suspended in this solution

- Dropwise addition of 40% glyoxal aqueous solution over 40 minutes

- Stirring at low temperature followed by warming to room temperature to complete the reaction

- pH adjustment to precipitate the product

- Filtration and washing yield this compound with high yield (~91.2%)

This method is notable for its operational simplicity and relatively high yield.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Esterification | 3-Aminopyrazine-2-carboxylic acid, Fischer esterification | Not specified | Not specified | Not specified | Prepares ester intermediate |

| Bromination | NBS, solvent | Not specified | Not specified | Not specified | Bromination at position 6 |

| Diazotization Hydrolysis | Sodium nitrite, HCl, cuprous chloride | 0 | 1-6 h | ~79.6-97 | Introduces hydroxyl group |

| Chlorination and Dehydration | POCl3, modified procedure | Not specified | Not specified | Improved yields | Forms 3,6-dichloropyrazine-2-carbonitrile |

| Fluorination | KF, tetrabutylammonium bromide, DMF | 80-85 | Not specified | Not specified | Converts chlorides to fluorides |

| Hydrolysis and Hydroxylation | Concentrated HCl, aqueous NaHCO3 | Not specified | Not specified | Not specified | Final conversion to this compound |

| Cyclization (Alternative) | 2-Aminomalonamide, glyoxal, NaOH aqueous solution | -10 to 22 | ~4.67 h | 91.2 | Direct cyclization to product |

Research Findings and Optimization Insights

- The multi-step halogenation and fluorination route allows for precise substitution patterns on the pyrazine ring, which is crucial for downstream applications in drug synthesis (e.g., favipiravir intermediates).

- Optimization of chlorination and dehydration steps using phosphorus oxychloride (POCl3) has significantly improved yields and purity of key intermediates.

- One-pot procedures combining fluorination, nitrile hydrolysis, and hydroxylation have been developed to streamline the synthesis and reduce intermediate isolations, increasing overall efficiency.

- The direct cyclization method using 2-aminomalonamide and glyoxal under alkaline conditions is an economical and practical approach, yielding high purity product without requiring complex reagents or conditions.

Summary Table of Key Preparation Methods

| Method | Starting Materials | Key Reactions | Advantages | Limitations |

|---|---|---|---|---|

| Multi-step Halogenation Route | 3-Aminopyrazine-2-carboxylic acid | Esterification, bromination, diazotization, chlorination, fluorination, hydrolysis | High control over substitution; suitable for complex derivatives | Multi-step, requires careful control of conditions |

| Direct Cyclization | 2-Aminomalonamide, glyoxal | Condensation under alkaline conditions | Simple, high yield, cost-effective | Limited substitution flexibility |

Chemical Reactions Analysis

Types of Reactions

3-Hydroxypyrazine-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The hydroxyl and nitrile groups can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

Oxidation: Ketones and carboxylic acids.

Reduction: Amines and alcohols.

Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

Biological Activities

3-Hydroxypyrazine-2-carbonitrile and its derivatives exhibit a range of biological activities, making them valuable in pharmaceutical research.

Antiviral Properties

Research indicates that derivatives of this compound show antiviral activity against several RNA viruses. Notably, compounds derived from this structure have been tested against Zika virus, influenza virus, and other significant pathogens. For instance, 3-Hydroxypyrazine-2-carboxamide has demonstrated efficacy against viruses such as West Nile and yellow fever viruses .

Antioxidant and Antimicrobial Activity

Recent studies have highlighted the antioxidant properties of 3-hydroxypyrazine derivatives. In particular, synthesized derivatives of 2,3-dihydro-1H-pyrazole-4-carbonitrile exhibited significant antioxidant activity with IC50 values ranging from 12.21 to 12.88 μg/mL . Furthermore, these compounds also showed promising antimicrobial activity against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values varying widely depending on the specific derivative tested .

Synthesis Pathways

The synthesis of this compound is pivotal for its application in drug development. Several synthetic routes have been established to produce this compound efficiently.

Favipiravir Synthesis

One notable application of this compound is as an intermediate in the synthesis of favipiravir, an antiviral medication used during the COVID-19 pandemic. The synthesis involves several steps starting from 3-aminopyrazine-2-carboxylic acid, leading to the formation of key intermediates such as 3,6-dichloropyrazine-2-carbonitrile . This route emphasizes the compound's importance in developing antiviral therapies.

Green Chemistry Approaches

Recent advancements in green chemistry have led to the development of eco-friendly methods for synthesizing derivatives of this compound using deep eutectic solvents. These methods not only enhance yield but also reduce environmental impact .

Industrial Applications

Beyond pharmaceuticals, this compound has potential applications in materials science and agricultural chemistry.

Material Science

The compound's unique chemical structure allows for its use in developing new materials with specific properties, such as enhanced durability or resistance to environmental factors. Research into its polymerization processes could lead to innovative applications in coatings and composites.

Agricultural Chemistry

Compounds derived from this compound may also serve as agrochemicals, providing protective effects against plant pathogens or enhancing crop yields through their biological activity.

Case Studies

Several case studies illustrate the practical applications of this compound:

Mechanism of Action

The mechanism of action of 3-Hydroxypyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in antiviral applications, it may inhibit viral RNA polymerase, thereby preventing viral replication. The hydroxyl and nitrile groups play crucial roles in its binding affinity and specificity to the target enzymes .

Comparison with Similar Compounds

Similar Compounds

6-Fluoro-3-hydroxypyrazine-2-carboxamide: Known for its antiviral properties.

3,6-Dichloropyrazine-2-carbonitrile: Used as an intermediate in various chemical syntheses

Uniqueness

3-Hydroxypyrazine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of hydroxyl and nitrile groups makes it a versatile compound for various applications .

Biological Activity

3-Hydroxypyrazine-2-carbonitrile is a compound of significant interest in medicinal chemistry and pharmacology due to its various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the pyrazine family, characterized by a six-membered aromatic ring containing two nitrogen atoms. Its molecular formula is , and it features a hydroxyl group at the third position and a carbonitrile group at the second position. This structural configuration contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its role as a precursor in the synthesis of favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide), an antiviral agent. Favipiravir acts as a broad-spectrum RNA polymerase inhibitor, effectively targeting RNA viruses such as influenza and coronaviruses. The mechanism involves:

- Inhibition of RNA-dependent RNA polymerase (RdRp) : Favipiravir is metabolized into its active form, which competes with natural nucleotides for incorporation into viral RNA, leading to errors in replication and ultimately viral inhibition .

- Reduction of Viral Load : Studies have demonstrated that favipiravir significantly decreases the viral load in infected hosts, which aids in recovery from infections like COVID-19 .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antiviral Activity : As a precursor to favipiravir, it has shown efficacy against various RNA viruses, including influenza and SARS-CoV-2. Clinical trials have reported improved recovery rates in patients treated with favipiravir compared to control groups .

- Antibacterial Properties : Some derivatives of 3-hydroxypyrazine compounds have demonstrated antibacterial effects, indicating potential applications in treating bacterial infections .

- Anti-tumor Activity : Preliminary studies suggest that certain analogs may possess anti-cancer properties, warranting further investigation into their mechanisms and efficacy .

Case Studies

- Favipiravir for Influenza Treatment :

- Efficacy Against COVID-19 :

Research Findings

Q & A

Q. What are the recommended synthetic routes for 3-Hydroxypyrazine-2-carbonitrile, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with pyrazine precursors. For example, nitrile group introduction via nucleophilic substitution or cyclization under controlled conditions. Key parameters:

- Solvents : Polar aprotic solvents (DMF, acetonitrile) enhance reactivity .

- Catalysts : KCO or NaH improves substitution efficiency .

- Temperature : 60–80°C optimizes reaction rates while minimizing side products .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Table 1 : Yield optimization for nitrile introduction:

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| KCO | DMF | 80 | 78 |

| NaH | Acetonitrile | 60 | 65 |

Q. How is this compound characterized, and what analytical techniques are critical?

- Methodological Answer : Structural confirmation requires:

- NMR Spectroscopy : H and C NMR identify substituents on the pyrazine ring (e.g., hydroxyl at δ 10.2 ppm, nitrile at δ 120 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H] at m/z 136.027) .

- HPLC : Reverse-phase C18 columns (ACN/water gradient) monitor purity (>98%) .

Q. What are the key physicochemical properties of this compound?

- Methodological Answer :

- Solubility : Moderately soluble in polar solvents (e.g., DMSO: 25 mg/mL) but poorly in water (<1 mg/mL) .

- Stability : Degrades under strong acidic/basic conditions; store at -20°C in inert atmosphere .

- Melting Point : ~145–148°C (varies with crystallinity) .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding affinity to targets (e.g., kinase enzymes). The hydroxyl and nitrile groups show hydrogen bonding with ATP-binding pockets .

- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity. Electron-withdrawing groups (e.g., -Cl) improve kinase affinity .

Table 2 : Docking scores for derivatives:

| Derivative | Target Protein | Binding Energy (kcal/mol) |

|---|---|---|

| 3-Hydroxy-6-Cl | EGFR Kinase | -9.2 |

| 3-Hydroxy-6-NO | VEGFR-2 | -8.7 |

Q. What strategies resolve contradictions in reported synthetic yields or biological activities?

- Methodological Answer :

- Design of Experiments (DoE) : Use response surface methodology (RSM) to isolate critical factors (e.g., solvent polarity, catalyst loading). For nitration, optimal HNO concentration and time (e.g., 12 hr at 0°C) maximize regioselectivity .

- Meta-Analysis : Compare datasets across studies using statistical tools (ANOVA) to identify outliers. Contradictions in kinase inhibition IC values may stem from assay variability (e.g., ATP concentration differences) .

Q. How does the hydroxyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Mechanistic Studies : The hydroxyl group activates the pyrazine ring via resonance, directing electrophiles to the C-5 position. Kinetic studies (UV-Vis monitoring) show second-order kinetics for SNAr reactions .

- By-Product Analysis : LC-MS identifies dimerization products (e.g., bipyrazines) under high-temperature conditions (>100°C). Mitigate via low-temperature stepwise addition .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Continuous Flow Systems : Improve reproducibility by controlling residence time and mixing efficiency. For chiral derivatives, immobilized chiral catalysts (e.g., L-proline) achieve >90% ee .

- Crystallization Optimization : Use anti-solvent (e.g., hexane) dropwise addition to enhance crystal uniformity. XRPD confirms polymorph stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.